Iopamidol Impurity D

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Iopamidol Degradation Products

One of the main applications of Iopamidol Impurity D is in the study of Iopamidol degradation. Since Iopamidol can break down over time under certain conditions, researchers use Iopamidol Impurity D as a reference standard to identify and quantify these degradation products. This information is crucial for ensuring the stability and efficacy of Iopamidol in pharmaceutical formulations [].

Characterization of Impurity Profiles

Iopamidol Impurity D can also be used to characterize the impurity profiles of Iopamidol drug products. By comparing the presence and amount of Iopamidol Impurity D with other potential impurities, researchers can gain insights into the manufacturing process, storage conditions, and potential degradation pathways of Iopamidol []. This information is valuable for ensuring the quality and consistency of Iopamidol medications.

Iopamidol Impurity D, with the chemical formula and CAS number 87932-11-4, is a notable impurity associated with the iodinated contrast agent iopamidol. Iopamidol itself is widely used in medical imaging procedures, particularly in X-ray and computed tomography scans, due to its high iodine content which enhances contrast. Impurity D is formed during the synthesis of iopamidol and can potentially affect the quality and safety of pharmaceutical formulations containing iopamidol .

- Formation of Triiodinated Isophthalic Acid Derivatives: The synthesis begins with 5-amino-2,4,6-triiodoisophthalic acid derivatives, which undergo various modifications.

- Acylation and Deacylation Steps: The reaction typically involves acylation with acid anhydrides followed by deacylation using hydrochloric acid in methanol, leading to the formation of Iopamidol Impurity D as a byproduct .

- Purification: The crude product containing impurities is purified through recrystallization from solvents such as ethanol or acetonitrile to isolate pure iopamidol and its impurities .

The synthesis of Iopamidol Impurity D can be achieved through several methods:

- Direct Synthesis from Iopamidol: This method involves modifying the structure of iopamidol through controlled reactions that yield Impurity D as a byproduct.

- Intermediate Reactions: Starting from 5-amino-2,4,6-triiodoisophthalic acid derivatives, various acylation reactions are performed in the presence of catalysts like dimethylaminopyridine to facilitate the formation of different acylated intermediates before yielding Impurity D .

- Purification Techniques: After synthesis, techniques such as column chromatography and recrystallization are employed to separate Iopamidol Impurity D from other compounds and impurities present in the reaction mixture .

Iopamidol Impurity D primarily serves as a marker for quality control in pharmaceutical formulations containing iopamidol. Its presence is monitored to ensure compliance with safety standards in medical imaging agents. Understanding its characteristics helps in refining synthesis processes to minimize impurities and enhance the safety profile of iodinated contrast agents used in clinical settings .

Iopamidol Impurity D shares structural similarities with other iodinated contrast agents and their impurities. Here are some similar compounds:

- Iohexol: Another iodinated contrast agent used for similar imaging purposes but has a different chemical structure.

- Ioversol: Contains similar iodine content but varies in its side chains and functional groups.

- Iodixanol: A non-ionic dimeric contrast agent that also serves in imaging but has distinct physicochemical properties.

Comparison TableCompound Name Chemical Formula Unique Features Iopamidol Non-ionic monomer; widely used in imaging Iohexol Lower osmolality; used for various types of imaging Ioversol Contains a different alkyl chain; less viscous Iodixanol Non-ionic dimer; iso-osmolar properties

Uniqueness of Iopamidol Impurity D

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Iopamidol | Non-ionic monomer; widely used in imaging | |

| Iohexol | Lower osmolality; used for various types of imaging | |

| Ioversol | Contains a different alkyl chain; less viscous | |

| Iodixanol | Non-ionic dimer; iso-osmolar properties |

Iopamidol Impurity D represents a structurally significant degradation product and synthetic byproduct of the radiographic contrast agent iopamidol [1]. The compound is officially registered under the Chemical Abstracts Service number 87932-11-4 and is recognized by multiple pharmaceutical nomenclature systems [2] [3].

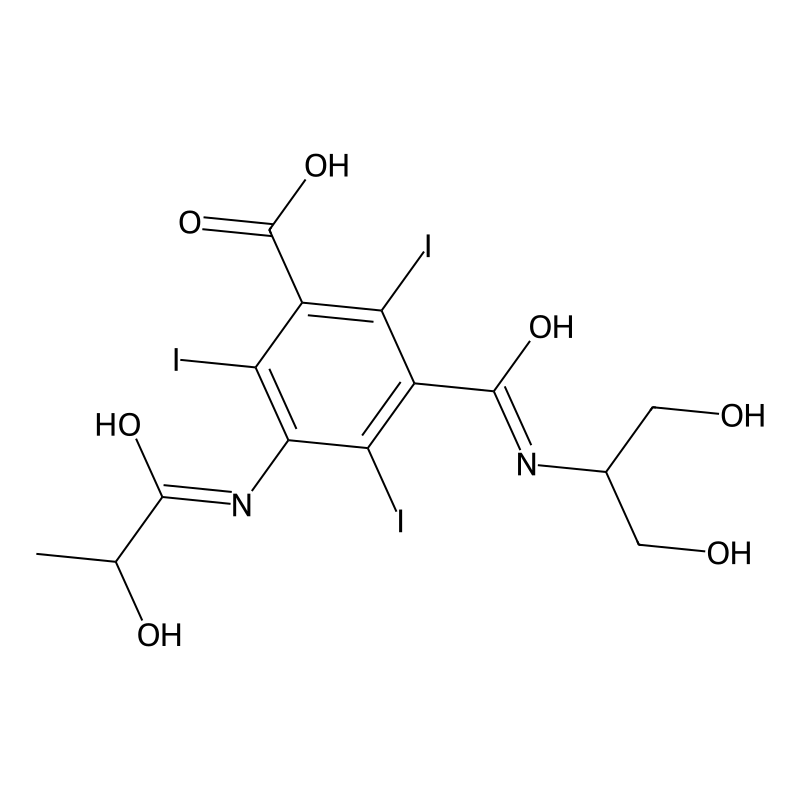

According to the European Pharmacopoeia standards, Iopamidol Impurity D is designated as 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic acid [1]. The United States Pharmacopeia provides an alternative but equivalent nomenclature, defining the compound as 3-(1,3-Dihydroxypropan-2-ylcarbamoyl)-5-(S)-lactamido-2,4,6-triiodobenzoic acid [1] [3].

The compound is also known by several synonymous designations within pharmaceutical literature, including Iopamidol Monocarboxylic Acid and Iopamidol BP Impurity D [1]. These alternative names reflect the structural relationship to the parent compound and emphasize the presence of a free carboxylic acid functional group that distinguishes this impurity from the fully amidated iopamidol molecule [2].

The systematic nomenclature reveals the fundamental structural architecture: a 2,4,6-triiodobenzoic acid core bearing two distinct amide substituents at positions 3 and 5 of the benzene ring [1] [3]. The lactamido designation specifically refers to the presence of a 2-hydroxypropanoyl group with defined stereochemistry at the secondary alcohol center [31].

Molecular Formula and Stereochemical Considerations

Iopamidol Impurity D possesses the molecular formula C₁₄H₁₅I₃N₂O₇, corresponding to a molecular weight of 703.99 to 704.00 grams per mole [1] [2] [3]. This formulation encompasses fourteen carbon atoms, fifteen hydrogen atoms, three iodine atoms, two nitrogen atoms, and seven oxygen atoms, reflecting a complex polyfunctional organic structure with significant molecular complexity [31].

The stereochemical aspects of Iopamidol Impurity D are particularly noteworthy, centering on the configuration at the lactamido substituent [1]. The compound exhibits S-configuration at the stereogenic center within the 2-hydroxypropanoyl moiety, as explicitly designated in both European Pharmacopoeia and United States Pharmacopeia nomenclature systems [1] [3]. This stereochemical specification is critical for distinguishing the impurity from potential enantiomeric forms and ensures precise identification during analytical procedures [20].

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅I₃N₂O₇ |

| Molecular Weight | 703.99-704.00 g/mol |

| Stereochemistry | S-configuration at lactamido center |

| Iodine Content | 3 atoms (positions 2, 4, 6) |

| Functional Groups | Carboxylic acid, carbamoyl, lactamido, hydroxyl |

The three iodine atoms are positioned at the 2, 4, and 6 positions of the benzene ring, creating a symmetrical triiodinated aromatic system that confers the radiopaque properties essential for contrast agent applications [18] [31]. The molecular architecture includes multiple functional groups: one carboxylic acid group, two amide functionalities (carbamoyl and lactamido), and three hydroxyl groups distributed across the dihydroxypropyl chain and the lactamido substituent [1] [2].

The stereochemical configuration influences both the physical properties and analytical behavior of the compound [14]. The S-configuration at the lactamido center creates specific spatial arrangements that affect intermolecular interactions, crystal packing, and spectroscopic properties [14] [20]. This stereochemical specificity is maintained throughout synthetic processes and degradation pathways, making it a reliable marker for compound identification [1].

Comparative Analysis with Parent Compound Iopamidol

The structural relationship between Iopamidol Impurity D and its parent compound iopamidol reveals fundamental differences that impact both chemical properties and pharmaceutical applications [1] [7]. Iopamidol, with the molecular formula C₁₇H₂₂I₃N₃O₈ and molecular weight of 777.09 grams per mole, represents the fully amidated contrast agent, while Iopamidol Impurity D constitutes a partially hydrolyzed derivative retaining one free carboxylic acid group [7] [1].

The primary structural distinction lies in the degree of amidation at the benzene ring positions [1] [18]. Iopamidol contains two complete carbamoyl groups at positions 1 and 3 of the triiodinated benzene core, both derived from the reaction of carboxylic acid groups with 1,3-dihydroxypropan-2-amine [18] [19]. In contrast, Iopamidol Impurity D maintains one free carboxylic acid group while preserving only one carbamoyl functionality [1] [2].

| Structural Feature | Iopamidol (Parent) | Iopamidol Impurity D |

|---|---|---|

| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | C₁₄H₁₅I₃N₂O₇ |

| Molecular Weight (g/mol) | 777.09 | 703.99-704.00 |

| Carboxyl Groups | 0 | 1 |

| Carbamoyl Groups | 2 | 1 |

| Nitrogen Atoms | 3 | 2 |

| Water Solubility | High | Reduced |

The stereochemical configuration remains consistent between both compounds, with the S-configuration preserved at the lactamido center in both structures [1] [20]. This stereochemical conservation indicates that the formation of Iopamidol Impurity D occurs through selective hydrolysis processes that do not affect the stereogenic center [19] [25].

The contrast agent activity differs significantly between the parent compound and the impurity [1] [9]. Iopamidol functions as an effective nonionic contrast agent due to its balanced hydrophilic-lipophilic properties achieved through complete amidation [9] [18]. The presence of the free carboxylic acid group in Iopamidol Impurity D alters these properties, reducing the compound's effectiveness as a contrast agent and necessitating its monitoring as a process-related impurity [9] [1].

The formation of Iopamidol Impurity D typically occurs during synthetic processes or storage conditions through partial hydrolysis of one carbamoyl group [19] [25]. This transformation can result from acidic or basic conditions, elevated temperatures, or prolonged storage periods [19]. The impurity formation pathway involves selective cleavage of the amide bond while preserving the lactamido substituent and the overall triiodinated benzene framework [25] [1].

Spectroscopic Characterization (NMR, IR, MS)

The spectroscopic characterization of Iopamidol Impurity D employs multiple analytical techniques to provide comprehensive structural confirmation and enable reliable identification during pharmaceutical analysis [10] [13]. Nuclear Magnetic Resonance spectroscopy, infrared spectroscopy, and mass spectrometry constitute the primary analytical methods for elucidating the molecular structure and confirming the identity of this pharmaceutical impurity [33] [13].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy provides detailed information about the hydrogen environments within Iopamidol Impurity D [33] [13]. The lactamido methyl group appears as a characteristic doublet in the region of 1.2 to 1.8 parts per million, reflecting the coupling with the adjacent methine proton [33] [34]. The hydroxyl-bearing carbon atoms of the dihydroxypropyl chain generate complex multipicity patterns between 3.5 and 4.5 parts per million [35] [33].

The exchangeable protons, including hydroxyl and amide hydrogens, exhibit chemical shifts in the range of 7 to 9 parts per million, with exact positions dependent on hydrogen bonding interactions and solvent conditions [35] [33]. The aromatic region typically shows minimal signals due to the absence of aromatic hydrogen atoms on the heavily substituted triiodinated benzene ring [36] [13].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy reveals distinct carbon environments characteristic of the molecular structure [34] [35]. The methyl carbon of the lactamido group appears between 15 and 25 parts per million, while the hydroxyl-bearing carbons of the dihydroxypropyl chain resonate between 60 and 85 parts per million [35] [34]. The carbonyl carbons, including both the carboxylic acid and amide functionalities, exhibit chemical shifts in the range of 165 to 180 parts per million [34] [41].

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift Ranges |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Lactamido methyl, hydroxyl protons | δ 1.2-1.8 (CH₃), 3.5-4.5 (CH-OH), 7-9 (OH, NH) |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons, carbonyl signals | δ 15-25 (CH₃), 60-85 (CH-OH), 165-180 (C=O) |

| Infrared Spectroscopy | Carbonyl stretch, hydroxyl stretch | ν 1650-1680 (C=O), 3200-3600 (O-H) |

| Mass Spectrometry | Molecular ion, fragmentation | m/z 705 [M+H]⁺, losses of 18, 44 |

Infrared Spectroscopy

Infrared spectroscopy analysis of Iopamidol Impurity D reveals characteristic absorption bands corresponding to the major functional groups present in the molecule [38] [41]. The carbonyl stretching vibrations appear in the region of 1650 to 1680 wavenumbers, with the carboxylic acid carbonyl typically observed at slightly lower frequency than the amide carbonyls due to hydrogen bonding effects [41] [38].

The hydroxyl stretching vibrations generate broad absorption bands between 3200 and 3600 wavenumbers, reflecting the presence of multiple hydroxyl groups and their involvement in hydrogen bonding networks [38] [41]. The amide nitrogen-hydrogen stretching vibration appears near 3300 wavenumbers, providing confirmation of the amide functionalities [38] [34].

The fingerprint region below 1500 wavenumbers contains numerous absorption bands characteristic of the specific molecular framework, including carbon-oxygen stretching vibrations and various bending modes [38] [41]. The presence of iodine atoms influences the overall spectral pattern through their effect on molecular vibrations and electronic distribution [29] [38].

Mass Spectrometry

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of Iopamidol Impurity D [12] [33]. The molecular ion peak appears at mass-to-charge ratio 705 under positive ionization conditions, corresponding to the protonated molecular ion [M+H]⁺ [12] [31].

The characteristic isotope pattern of the three iodine atoms creates a distinctive spectral signature that aids in compound identification [12] [29]. Common fragmentation pathways include the loss of water molecules (mass 18) from hydroxyl groups and the loss of carbon dioxide (mass 44) from the carboxylic acid functionality [12] [41].

The fragmentation pattern reflects the molecular structure through predictable bond cleavages, particularly at the amide linkages and the benzylic positions adjacent to the triiodinated aromatic ring [12] [25]. These fragmentation processes provide structural confirmation and enable differentiation from related compounds and other pharmaceutical impurities [33] [12].

The synthesis of Iopamidol Impurity D follows a well-defined multi-step pathway that utilizes a novel Formula IV intermediate as the key starting material [1]. The synthetic route represents a significant advancement in pharmaceutical impurity reference standard preparation, providing qualified reference substances for iopamidol quality control applications [1].

The primary synthetic pathway for Iopamidol Impurity D generation proceeds through the following key transformations:

Initial Intermediate Preparation: The synthesis begins with 5-amino-1,3-dibenzoyl chloride (Formula I), which undergoes acylation with 2(S)-2-acetoxypropionyl chloride to form Formula II compound [1]. This reaction is conducted under strictly controlled conditions, with ice bath cooling to 0-5°C during reagent addition, followed by reaction at 10-20°C for optimal yield. The process achieves 91.4% yield with 95.2% purity as determined by high-performance liquid chromatography [1].

Ester Formation Step: Formula II compound is subsequently converted to Formula III through nucleophilic acyl substitution using N-hydroxy-succinamide in the presence of triethylamine [1]. This transformation occurs at 25-30°C and represents a near-quantitative conversion with 96% yield. The reaction employs tetrahydrofuran as the solvent system and requires careful stoichiometric control with molar ratios of 1:2.3:2.3 for optimal product formation [1].

Key Intermediate Formation: The critical Formula IV intermediate is synthesized through nucleophilic substitution between Formula III and serinol under anhydrous conditions [1]. This step requires molecular sieve-dried solvents and precise temperature control at 30-35°C for 40 hours. The reaction is monitored by thin-layer chromatography using tetrahydrofuran:dichloromethane (1:1) as the mobile phase [1].

Direct Impurity D Formation: Formula IV undergoes a two-step hydrolysis sequence to generate Iopamidol Impurity D. The first step involves base-catalyzed hydrolysis with triethylamine at pH >7 and temperatures of 35-40°C, followed by final hydrolysis using sodium hydroxide solution at controlled pH and temperature conditions [1].

Alternative synthetic approaches have been developed using mechanochemical methods, which eliminate the need for high-boiling-point solvents such as N,N-dimethylacetamide [2]. These greener protocols employ ball milling techniques and demonstrate successful amidation reactions between acyl chloride intermediates and serinol under solvent-free conditions [2].

Reaction Mechanisms in Iopamidol Synthesis

The formation of Iopamidol Impurity D involves several distinct reaction mechanisms, each contributing to the overall synthetic pathway complexity and impurity profile [1].

Electrophilic Acyl Substitution Mechanism: The initial acylation step proceeds through electrophilic acyl substitution, where 2(S)-2-acetoxypropionyl chloride acts as the electrophilic species attacking the amino group of Formula I [1]. The mechanism involves nucleophilic attack by the amine nitrogen on the carbonyl carbon, followed by elimination of hydrogen chloride. This reaction requires anhydrous conditions and precise temperature control to prevent side reactions and maintain stereochemical integrity [1].

Nucleophilic Acyl Substitution for Ester Formation: The conversion of Formula II to Formula III follows a classical nucleophilic acyl substitution mechanism [1]. N-hydroxy-succinamide acts as the nucleophile, attacking the activated carbonyl carbon of the acyl chloride functionality. The reaction proceeds through a tetrahedral intermediate, followed by chloride elimination to form the stable N-hydroxy-succinamide ester [1].

Addition-Elimination Mechanism in Aminolysis: The key step in Formula IV formation involves an addition-elimination mechanism characteristic of aminolysis reactions [3]. Serinol's primary amine functionality attacks the activated carbonyl carbon of the N-hydroxy-succinamide ester, forming a tetrahedral intermediate. Subsequent elimination of N-hydroxysuccinimide completes the transformation, yielding the desired amide bond [1] [3].

Base-Catalyzed Hydrolysis Mechanisms: The final transformation to Iopamidol Impurity D involves two sequential base-catalyzed hydrolysis reactions [1]. The first hydrolysis targets the N-hydroxy-succinamide ester functionality, proceeding through nucleophilic attack by hydroxide ion on the ester carbonyl. The second hydrolysis removes the acetyl protecting groups under controlled pH conditions, requiring careful monitoring to prevent over-reaction or degradation [1].

The mechanistic understanding has been enhanced through studies of acyl chloride reactivity, which demonstrate that electron-withdrawing groups increase the electrophilic character of the carbonyl carbon, facilitating nucleophilic attack [4] [5]. Temperature control is critical, as higher temperatures can lead to side reactions and impurity formation, while lower temperatures may result in incomplete conversion [1].

Process-Related Side Reactions: During iopamidol synthesis, the presence of 1,3-diacyl chloride groups in Formula II creates potential for competing reactions at different positions [1]. These competing pathways contribute to the formation of various impurities, including Impurities F, G, and J, through reactions with different nucleophiles or under varying reaction conditions [1].

Process Parameters Influencing Impurity Formation

The formation of Iopamidol Impurity D is highly sensitive to various process parameters, with temperature, pH, reaction time, and reagent stoichiometry playing critical roles in determining yield, purity, and impurity profiles [1].

Temperature Control Requirements: Temperature control represents one of the most critical parameters affecting impurity formation. During the initial acylation step, maintaining temperatures between 0-5°C during reagent addition prevents thermal decomposition and side reactions [1]. The subsequent reaction temperature of 10-20°C provides optimal balance between reaction rate and selectivity. Deviations from these temperature ranges can lead to increased impurity formation and reduced yields [1].

For Formula III synthesis, the optimal temperature range of 25-30°C ensures complete ester formation while minimizing hydrolysis side reactions [1]. Higher temperatures promote unwanted hydrolysis of the N-hydroxy-succinamide ester, while lower temperatures result in incomplete conversion and extended reaction times [1].

The Formula IV formation step requires precise temperature control at 30-35°C for optimal nucleophilic substitution [1]. Temperature variations outside this range affect both the reaction kinetics and the competing side reactions that lead to impurity formation. The 40-hour reaction time at controlled temperature ensures complete conversion while maintaining product quality [1].

pH Management and Control: pH control is essential during the hydrolysis steps leading to Impurity D formation [1]. The first hydrolysis step requires maintenance of pH >7, preferably pH 9-10, to ensure optimal base-catalyzed hydrolysis kinetics [1]. pH values below 7 result in slow hydrolysis and incomplete conversion, while excessively high pH can lead to degradation reactions [1].

The final hydrolysis step requires careful pH adjustment to <7 using hydrochloric acid for product isolation and purification [1]. This pH adjustment must be performed gradually to prevent precipitation of impurities and ensure optimal product recovery [1].

Reaction Time Optimization: Reaction time parameters directly influence both yield and impurity formation patterns. The Formula IV synthesis requires 40 hours of reaction time with continuous thin-layer chromatography monitoring [1]. Shorter reaction times result in incomplete conversion, while extended reaction times can lead to degradation and increased impurity levels [1].

The hydrolysis steps are significantly faster, with the first step requiring 3 hours at 35-40°C and the final step completing in 70 minutes [1]. These shorter reaction times reflect the higher reactivity of the hydrolysis reactions compared to the initial carbon-nitrogen bond forming steps [1].

Solvent System Effects: The choice of solvent system significantly impacts both reaction efficiency and impurity formation. N,N-dimethylacetamide serves as the primary solvent due to its ability to solubilize both lipophilic intermediates and hydrophilic reagents [1]. The aprotic nature of this solvent prevents interference with nucleophilic reactions while maintaining anhydrous conditions [1].

The use of molecular sieve-dried solvents is critical for maintaining anhydrous conditions, as water content can lead to competing hydrolysis reactions and impurity formation [1]. Alternative solvent systems, including acetonitrile and N,N-dimethyloctanamide, have been explored in mechanochemical approaches to reduce environmental impact [2].

Stoichiometric Ratio Optimization: Careful control of reagent stoichiometry is essential for minimizing impurity formation. The molar ratio of Formula IV to triethylamine (1:2-3) in the first hydrolysis step provides optimal base concentration for complete conversion without over-reaction [1]. Similarly, the Formula VIII to sodium hydroxide ratio (1:1.1-1.5) ensures complete hydrolysis while preventing degradation reactions [1].

Excess reagents can lead to side reactions and impurity formation, while insufficient reagent amounts result in incomplete conversion and reduced yields [1]. The optimization of these ratios requires careful analytical monitoring and process control [1].

Novel Compounds in Impurity Synthesis (e.g., Formula IV Intermediate)

Formula IV represents a novel and strategically important intermediate compound specifically designed for the synthesis of iopamidol impurities D, F, G, and J [1]. This compound addresses a significant gap in pharmaceutical reference standard preparation and quality control applications [1].

Structural Characteristics and Molecular Properties: Formula IV is characterized as 1-[2-hydroxyl-1-(methylol) ethyl]-3-[(N-hydroxy-succinamide) benzoic ether]-5-[[2 (S)-2-acetoxyl group propionyl] amino]-2,4,6-tri-iodo-benzamide [1]. The molecular weight is approximately 842.9 g/mol, as confirmed by mass spectrometry showing [M+Na]+ at m/z 865.9 [1].

The compound contains several key functional groups that enable its versatility as a synthetic intermediate: N-hydroxy-succinamide ester functionality for selective aminolysis reactions, triiodobenzene core providing X-ray contrast properties, and acetyl protecting groups for controlled hydrolysis [1]. These structural features allow selective reactions with different nucleophiles to generate various impurity structures [1].

Synthetic Innovation and Methodology: The development of Formula IV represents a significant synthetic innovation in pharmaceutical impurity chemistry [1]. Traditional approaches to impurity synthesis often rely on isolation of trace amounts from manufacturing processes, which is inefficient and provides insufficient quantities for analytical applications [1].

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

Explore Compound Types